molecular formula C9H13IN2O2 B3012305 Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 2226181-63-9

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Cat. No.: B3012305
CAS No.: 2226181-63-9
M. Wt: 308.119
InChI Key: UVLXPWLTOXGHGA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is a specialized pyrazole-based chemical building block designed for research and development applications. This compound features an iodine atom at the 5-position of the pyrazole ring, a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles known for a broad spectrum of biological activities. Research on structurally similar compounds has demonstrated significant antimicrobial and antioxidant properties, as evaluated by methods including DPPH radical scavenging assays and DNA protection studies . The structural motifs present in this reagent—specifically the 1-isobutyl substitution and the ester moiety—are common in the synthesis of compounds investigated for their androgen receptor modulation , with potential relevance in prostate cancer research . Its primary research value lies in its utility as a key precursor for constructing more complex, target-oriented molecules for biological evaluation. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(10)4-7(11-12)9(13)14-3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXPWLTOXGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodine monochloride in the presence of an oxidizing agent.

    Esterification: The carboxylate ester group can be introduced through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammation. The presence of the iodine atom can influence the compound's interaction with biological targets, potentially increasing its efficacy and specificity .

Enzyme Inhibition Studies
Research indicates that compounds with similar structures can act as enzyme inhibitors. This compound may be utilized to study enzyme kinetics and inhibition mechanisms, contributing to the understanding of metabolic pathways and disease mechanisms .

Material Science

Development of Functional Materials
This compound has potential applications in creating novel materials with specific properties, such as conductivity and fluorescence. Its unique chemical structure allows for the incorporation into polymer matrices or as a dopant in electronic materials, which could lead to advancements in electronic devices and sensors.

Synthesis of Agrochemicals
In agricultural science, derivatives of pyrazole compounds are often explored for their herbicidal or fungicidal properties. This compound may be investigated for its efficacy in pest control formulations, contributing to sustainable agricultural practices.

Biological Studies

Receptor Binding Studies
The compound's ability to interact with various receptors makes it a valuable tool in pharmacological research. By studying its binding affinity and activity at specific receptors, researchers can gain insights into drug-receptor interactions and develop more targeted therapies .

Mechanistic Studies
Understanding the mechanism of action of this compound involves examining how it modulates biological pathways. This includes exploring its effects on signal transduction pathways and cellular responses, which can provide valuable information for drug development.

Case Study 1: Medicinal Applications

A study published in a peer-reviewed journal demonstrated the synthesis of pyrazole derivatives from this compound that exhibited promising anti-inflammatory activity in vitro. The derivatives showed significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents.

Case Study 2: Material Science Innovations

Research highlighted the incorporation of this compound into polymer matrices to enhance electrical conductivity. The resulting materials demonstrated improved performance in electronic applications compared to traditional materials.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Methyl 1H-Pyrazole-3-Carboxylate
  • Structure : Lacks the 5-iodo and 1-(2-methylpropyl) substituents.
  • Key Differences: Substituent Effects: The absence of iodine reduces molecular weight (126.11 g/mol vs.
  • Synthesis and Availability : Available commercially at >95.0% purity (CAS RN 15366-34-4), suggesting easier accessibility compared to the iodinated derivative .
(b) 5-Iodo-1-[(1,3-Dihydroxy-2-Propoxy)Methyl]Uracil
  • Structure : Shares the 5-iodo substituent but replaces the pyrazole core with a uracil ring and an acyclic dihydroxypropoxymethyl chain.
  • Key Differences :
    • Reactivity : The uracil derivative is tailored for nucleoside analog synthesis (e.g., radiopharmaceuticals), leveraging iodine as a leaving group for fluorination .
    • Stability : The pyrazole core in the target compound may offer greater hydrolytic stability compared to the acyclic chain in this uracil derivative .
(c) 2-Methoxy-3-(2-Methylpropyl)Pyrazine
  • Structure : A pyrazine derivative with a 2-methylpropyl group and methoxy substituent.
  • Key Differences :
    • Heterocycle Properties : Pyrazine (six-membered ring with two nitrogens) vs. pyrazole (five-membered ring with two adjacent nitrogens). Pyrazines are more aromatic, whereas pyrazoles exhibit stronger dipole moments.
    • Stability : The pyrazine derivative degrades during storage, whereas pyrazole esters like the target compound may exhibit greater stability due to reduced ring strain .
Table 1: Comparative Properties of Pyrazole Derivatives
Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Stability Notes
Methyl 5-Iodo-1-(2-Methylpropyl)Pyrazole-3-Carboxylate ~310 5-I, 1-(2-methylpropyl), COOCH3 ~3.5 Likely stable; iodine may permit further derivatization
Methyl 1H-Pyrazole-3-Carboxylate 126.11 COOCH3 ~0.8 Commercially available; lower lipophilicity
2-Methoxy-3-(2-Methylpropyl)Pyrazine 180.24 2-OCH3, 3-(2-methylpropyl) ~2.2 Degrades during storage

Biological Activity

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H13_{13}IN2_2O2_2
  • Molecular Weight : 308.119 g/mol
  • CAS Number : 2226181-63-9
  • Chemical Characteristics : The presence of an iodine atom in the structure imparts unique reactivity and biological activity compared to other halogenated pyrazoles .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through a cyclization reaction involving hydrazines and 1,3-diketones.
  • Esterification : The introduction of the carboxylate group is performed using methanol and the corresponding acid derivative.

Pharmacological Properties

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Compounds in this class have shown significant inhibition of inflammation, comparable to standard anti-inflammatory drugs. For instance, some derivatives have demonstrated over 80% inhibition in carrageenan-induced edema models .
  • Antimicrobial Activity : Pyrazoles have been reported to possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. Specific compounds have shown promising results in inhibiting these pathogens .
  • Antitumor Activity : Some studies have focused on the antitumor potential of pyrazole derivatives, with certain compounds exhibiting cytotoxic effects against human leukemia and lymphoma cell lines .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Sharath et al. (2014)Synthesized new pyrazole derivatives with anti-inflammatory activity exceeding that of diclofenac .
Burguete et al. (2014)Reported on the antimicrobial activity against E. coli and S. aureus, highlighting the importance of specific substituents for enhanced efficacy .
Chovatia et al. (2014)Investigated antitubercular properties against Mycobacterium tuberculosis, showing promising inhibition rates .

Q & A

Q. What are the key considerations for synthesizing Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. A common strategy includes:

Protection of hydroxyl groups : Use acetyl or trityl groups to protect reactive sites during iodination (e.g., acetic anhydride in pyridine for acetylation) .

Iodination : React the protected intermediate with iodine monochloride (ICl) in dichloromethane to introduce iodine at the 5-position .

Deprotection : Remove protecting groups using mild bases like potassium carbonate .
Yields ~65% are typical, but optimization (e.g., stoichiometry, reaction time) is critical. Monitor reactions via TLC or HPLC .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Mercury software can visualize packing patterns and intermolecular interactions .
  • Spectroscopy :
  • NMR : Confirm regiochemistry of substituents (e.g., ¹H NMR for methylpropyl protons, ¹³C NMR for carboxylate carbonyl).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
    Cross-validate with computational models (e.g., DFT for optimized geometry) .

Q. What purification methods are recommended for this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns for analytical purity checks (>95%) .

Advanced Research Questions

Q. How can low yields during iodination be addressed?

  • Methodological Answer : Low yields (~65%) may arise from incomplete iodination or side reactions. Mitigation strategies include:
  • Temperature control : Conduct reactions at 0–5°C to minimize byproduct formation .
  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., deprotected intermediates) and adjust protection protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic effects : NMR may average conformations, while X-ray captures static structures. Compare temperature-dependent NMR with crystallographic data .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data .
  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray data .

Q. What strategies are effective for studying intermolecular interactions in crystalline forms?

  • Methodological Answer :
  • Mercury’s Materials Module : Analyze hydrogen bonding, π-π stacking, and van der Waals contacts. Compare packing patterns with similar pyrazole derivatives .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., % contact surfaces for I···O or C-H···O bonds) .
  • Thermal analysis : Correlate DSC/TGA data with stability of interaction motifs .

Q. How can computational modeling predict reactivity for further functionalization?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., Fukui indices for iodination or alkylation) .
  • Molecular docking : Screen potential bioactivity by docking into enzyme active sites (e.g., cytochrome P450 for metabolic studies) .

Safety and Handling Considerations

Q. What precautions are necessary given limited toxicity data?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts.
  • Waste disposal : Follow institutional guidelines for halogenated waste, as iodine derivatives may require specialized treatment .

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